Lomitapide-d8 is a stable isotope-labeled derivative of lomitapide, a lipid-lowering agent primarily used in the treatment of homozygous familial hypercholesterolemia. The incorporation of heavy isotopes such as deuterium into the molecular structure allows for enhanced quantification and tracking in pharmacokinetic studies. Lomitapide-d8 serves as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry.
Lomitapide-d8 is classified as a biochemical reagent and is specifically designed for research applications that require precise measurement of lomitapide levels. It is commercially available from various suppliers, including MedChemExpress and Cayman Chemical, which provide the compound for laboratory use in quantification studies .
The synthesis of lomitapide-d8 involves the incorporation of deuterium into the lomitapide molecule. This process typically employs methods such as:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. The process may involve multiple steps, including purification techniques such as chromatography to isolate the desired isotopologue.
Lomitapide-d8 retains the core structure of lomitapide, with the addition of deuterium atoms. The molecular formula for lomitapide is CHNOS, and for its deuterated form, it is represented as CHDNOS.
The molecular weight of lomitapide-d8 is slightly increased due to the presence of deuterium, which has a higher atomic mass than hydrogen. This change facilitates differentiation between the isotopologue and its non-deuterated counterpart during analytical measurements.
Lomitapide-d8 can undergo similar chemical reactions as its non-deuterated form, including:
The reactions involving lomitapide-d8 are typically monitored using mass spectrometry, where the distinct mass-to-charge ratio (m/z) allows for accurate quantification and tracking within complex biological matrices.
Lomitapide acts by inhibiting microsomal triglyceride transfer protein within the endoplasmic reticulum. This inhibition disrupts the synthesis of lipoproteins containing apolipoprotein B in both liver and intestinal cells, leading to decreased production of very low-density lipoprotein and chylomicrons. Consequently, this results in lower levels of low-density lipoprotein cholesterol in plasma . The mechanism by which lomitapide-d8 operates mirrors that of its parent compound but allows for enhanced tracking in pharmacokinetic studies.
Lomitapide-d8 is primarily used in research settings for:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2